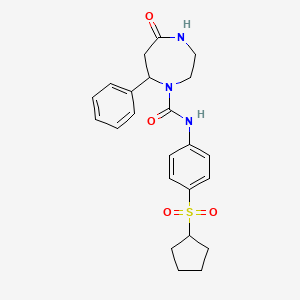![molecular formula C16H17N3O2S2 B7572679 N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)
N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as MBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
MBS is a sulfonamide derivative that acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water into bicarbonate and protons. MBS inhibits this process by binding to the active site of the enzyme, preventing the conversion of carbon dioxide into bicarbonate. This inhibition leads to a decrease in the pH of the extracellular fluid, which can have a variety of physiological effects.
Biochemical and Physiological Effects
MBS has been shown to have a variety of biochemical and physiological effects. In addition to its carbonic anhydrase inhibitory effects, MBS has been shown to inhibit the anion exchanger and the chloride-bicarbonate exchanger. These effects can lead to a decrease in the pH of the extracellular fluid, which can have a variety of physiological effects, including changes in the activity of ion channels, changes in the activity of enzymes, and changes in the activity of transporters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBS has several advantages for use in lab experiments. It is a relatively small molecule that is easy to synthesize and purify. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of MBS in lab experiments. It can be difficult to obtain pure MBS, and it can be unstable in solution. In addition, the effects of MBS can be complex and difficult to interpret, making it challenging to use in some experimental designs.
Direcciones Futuras
There are many potential future directions for research on MBS. One area of interest is the role of MBS in the regulation of pH in the extracellular fluid. Another area of interest is the potential use of MBS as a therapeutic agent for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBS and how these effects can be harnessed for scientific research.
Métodos De Síntesis
MBS can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with various reagents. The final step involves the reaction of the intermediate with N-methyl-N-[1-(4-methylphenyl)ethyl]-amine and chlorosulfonic acid. The resulting product is then purified through recrystallization to obtain pure MBS.
Aplicaciones Científicas De Investigación
MBS has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase, inhibition of the anion exchanger, and inhibition of the chloride-bicarbonate exchanger. These effects make MBS a useful tool for studying the role of these proteins in various biological processes.
Propiedades
IUPAC Name |
N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-11-7-9-13(10-8-11)12(2)19(3)23(20,21)15-6-4-5-14-16(15)18-22-17-14/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWUCQTYOMTXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N(C)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)
![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)

![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)